molecular formula C20H22N2 B3836160 2-(4-ethylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline

2-(4-ethylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B3836160
M. Wt: 290.4 g/mol
InChI Key: DZYFHSFKUMIHOV-UHFFFAOYSA-N
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Description

“2-(4-ethylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline” is a beta-carboline derivative. Beta-carbolines are a class of indole alkaloids that are widely distributed in nature and have a variety of biological activities . The “2-(4-ethylbenzyl)” part suggests that an ethylbenzyl group is attached to the second carbon of the beta-carboline structure.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a beta-carboline core, which is a tricyclic structure consisting of two benzene rings fused to a pyridine ring. The ethylbenzyl group would be attached to the second carbon of this core .


Chemical Reactions Analysis

Beta-carbolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “2-(4-ethylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline” might undergo would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the beta-carboline core would likely make the compound aromatic and potentially bioactive . The ethylbenzyl group could affect the compound’s solubility and reactivity .

Mechanism of Action

The mechanism of action of beta-carbolines can vary widely depending on their specific structures and the biological systems they interact with . Without specific information on “2-(4-ethylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline”, it’s difficult to predict its mechanism of action.

properties

IUPAC Name

2-[(4-ethylphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2/c1-2-15-7-9-16(10-8-15)13-22-12-11-18-17-5-3-4-6-19(17)21-20(18)14-22/h3-10,21H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYFHSFKUMIHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC3=C(C2)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Ethylphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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